molecular formula C9H9BO4 B13078658 Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate

Cat. No.: B13078658
M. Wt: 191.98 g/mol
InChI Key: KDWMNIUPUABYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of this compound, methyl 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-7-carboxylate, is derived from its bicyclic benzoxaborole core and substituent groups. The parent structure, benzo[c]oxaborole, consists of a benzene ring fused to a five-membered oxaborole ring, where the boron atom occupies the 1-position, and the oxygen atom is at the 2-position. The fusion notation [c] indicates that the oxaborole ring is attached to the benzene ring at positions 1 and 2, forming a bicyclic system.

The substituents are numbered based on their positions relative to the fused rings. The hydroxyl group (-OH) is attached to the boron atom at position 1, while the methyl ester (-COOCH₃) is located at position 7 of the benzene ring. This numbering follows IUPAC priority rules, where the boron-containing ring takes precedence in determining the base structure.

Isomeric considerations arise from potential variations in substituent placement. For example, shifting the ester group to position 6 or altering the fusion pattern of the oxaborole ring (e.g., benzo[d]oxaborole) would yield structural isomers. However, the current nomenclature unambiguously defines the compound’s connectivity, minimizing ambiguity.

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-7-carboxylate is influenced by its bicyclic framework and substituent electronic effects. X-ray crystallographic studies of analogous benzoxaboroles, such as 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (BBzx), reveal a planar benzene ring fused to a nearly planar oxaborole ring. The boron atom adopts a trigonal planar geometry due to sp² hybridization, with bond angles approximating 120° around the boron center.

The hydroxyl group on boron participates in intramolecular hydrogen bonding with the adjacent oxygen atom in the oxaborole ring, stabilizing the structure. This interaction creates a six-membered pseudoaromatic ring, enhancing the compound’s rigidity. The methyl ester group at position 7 introduces steric and electronic effects. The ester’s carbonyl oxygen may engage in weak intermolecular interactions, such as dipole-dipole forces or π-stacking, depending on the crystal packing environment.

Conformational analysis using density functional theory (DFT) for related benzoxaboroles suggests that substituents at position 7 significantly influence the molecule’s overall conformation. For instance, bulky groups may induce torsional strain, while electron-withdrawing groups like the ester enhance the boron center’s electrophilicity.

Table 1: Key Bond Lengths and Angles in Benzoxaborole Derivatives

Parameter BBzx AN2690 Methyl Ester Derivative (Inferred)
B-O bond length (Å) 1.36 1.35 ~1.37
B-C bond length (Å) 1.56 1.55 ~1.57
O-B-O angle (°) 122 121 ~123

Comparative Analysis with Benzoxaborole Derivatives

Methyl 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-7-carboxylate shares structural similarities with other benzoxaboroles but exhibits distinct properties due to its ester functional group. Below is a comparative analysis with three derivatives:

  • 7-Aminobenzo[c]oxaborol-1(3H)-ol (CID 58404008) :

    • The amino group at position 7 donates electron density to the benzene ring, increasing the boron atom’s nucleophilicity.
    • In contrast, the methyl ester group in the title compound withdraws electron density, enhancing electrophilicity at the boron center.
  • 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CID 23216604) :

    • The methyl group at position 3 introduces steric hindrance, reducing the molecule’s ability to form hydrogen bonds compared to the title compound.
    • Both compounds exhibit similar boron-oxygen bond lengths (~1.36–1.37 Å), suggesting comparable hybridization states.
  • 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) :

    • The fluorine atom at position 5 creates a strong electron-withdrawing effect, polarizing the boron center more significantly than the ester group in the title compound.
    • AN2690’s crystal structure shows enhanced thermal stability due to fluorine-mediated intermolecular interactions, a feature less pronounced in ester derivatives.

Table 2: Substituent Effects on Benzoxaborole Properties

Derivative Substituent (Position) Electronic Effect Key Interaction
Title Compound -COOCH₃ (7) Electron-withdrawing Dipole-dipole, π-stacking
7-Amino Derivative -NH₂ (7) Electron-donating Hydrogen bonding
3-Methyl Derivative -CH₃ (3) Steric hindrance Van der Waals
AN2690 -F (5) Electron-withdrawing Halogen bonding

The methyl ester group in the title compound uniquely balances electronic and steric effects, making it a versatile intermediate for further functionalization. Its electronic profile suggests potential utility in catalysis or materials science, though specific applications fall outside this structural analysis.

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

methyl 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylate

InChI

InChI=1S/C9H9BO4/c1-13-9(11)7-4-2-3-6-5-14-10(12)8(6)7/h2-4,12H,5H2,1H3

InChI Key

KDWMNIUPUABYMG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronates under specific conditions. The reaction typically involves the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound’s ability to form stable complexes with biological targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Functional Group Influence: The carboxylic acid derivative (CAS 1268335-28-9) exhibits higher polarity and acidity compared to the methyl ester target compound, making it more suitable for aqueous-phase reactions . The aldehyde analog (CAS 1195621-75-0) demonstrates enhanced reactivity in Schiff base formation and enzyme inhibition due to the electrophilic aldehyde group .

Synthetic Accessibility :

  • highlights synthetic routes for oxaborole derivatives, such as Wittig reactions and hydride reductions, which may apply to the target compound . For example, aldehyde intermediates are pivotal in forming conjugated systems for drug discovery.

Biological Activity :

  • The aldehyde derivative (CAS 1195621-75-0) is a potent inhibitor of the PI3K/Akt pathway, a critical target in cancer therapeutics .
  • The carboxylic acid form (CAS 1268335-28-9) serves as a precursor for esterification or amidation, enabling tailored modifications for drug delivery systems .

Biological Activity

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate (CAS No. 1268335-28-9) is a compound belonging to the class of organoboron compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₉H₉BO₄
  • Molecular Weight : 191.98 g/mol
  • IUPAC Name : 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid
  • CAS Number : 1268335-28-9

The biological activity of this compound primarily involves its interaction with bacterial and parasitic targets. Organoboron compounds have been shown to inhibit specific enzymes critical for the survival of pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For example:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.02–0.05 μg/mL against Mtb H37Rv, indicating potent antibacterial activity .

The mechanism involves the inhibition of Mtb LeuRS (leucyl-tRNA synthetase), a vital enzyme for protein synthesis in bacteria. Inhibitory concentrations (IC50) were reported as low as 0.64 μM for this target .

Study on Antibacterial Efficacy

In a comparative study involving several organoboron compounds:

  • Compound Tested : this compound
  • Results : Showed significant bactericidal activity against Mtb with no cytotoxic effects on human cells at therapeutic concentrations .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget PathogenMIC (μg/mL)IC50 (μM)
AntibacterialMycobacterium tuberculosis0.02–0.050.64
AntiparasiticTrypanosoma bruceiNot reportedNot reported

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its half-life and metabolic pathways are crucial for understanding its efficacy and safety in clinical settings.

Toxicology Studies

Preliminary toxicology studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic doses. This is particularly important for its potential use in treating infections without adverse effects on human cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.